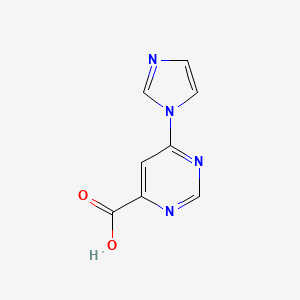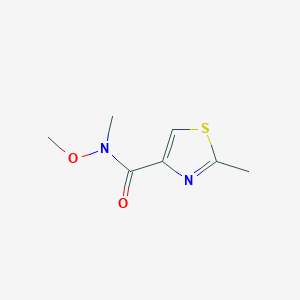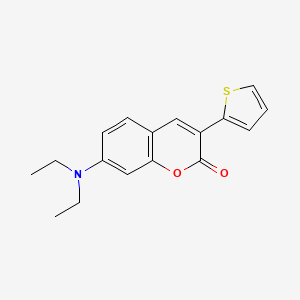![molecular formula C11H15N3 B1466226 (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266851-40-4](/img/structure/B1466226.png)
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine
概要
説明
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
生化学分析
Biochemical Properties
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. For example, it may interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound in the development of new drugs targeting bacterial and fungal infections.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
2-methylbenzimidazole: Lacks the ethyl and methanamine substituents, making it less versatile.
1-ethylbenzimidazole: Lacks the methyl and methanamine substituents, affecting its reactivity.
5-methylbenzimidazole: Lacks the ethyl and methanamine substituents, altering its biological activity.
Uniqueness
(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of both ethyl and methyl groups, along with the methanamine moiety, provides a distinct set of chemical and biological properties not found in its simpler analogs.
特性
IUPAC Name |
(1-ethyl-2-methylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSNUUFCNVFRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)



![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)


![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)




